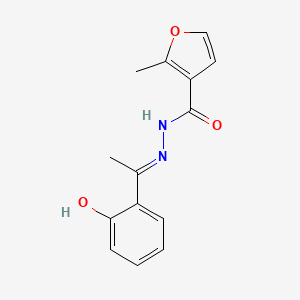![molecular formula C15H16ClFN4S B11983729 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11983729.png)
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Substitution Reactions:
Final Assembly: The final compound is assembled by condensing the intermediate products under controlled conditions, often involving the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the triazole ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
p-Toluenesulfonic acid, palladium on carbon.Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds.
科学研究应用
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
作用机制
The mechanism of action of 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism and detoxification.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Signal Transduction: The compound can interfere with signal transduction pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival.
相似化合物的比较
Similar Compounds
- 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 5-(2-chlorophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- 5-(2-fluorophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential as a pharmacophore.
属性
分子式 |
C15H16ClFN4S |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H16ClFN4S/c16-12-7-4-8-13(17)11(12)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,20,22)/b18-9+ |
InChI 键 |
XIYKJVQQUWZWBR-GIJQJNRQSA-N |
手性 SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
规范 SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11983654.png)

![1-[4-(1-Hydroxyethyl)phenyl]ethanol](/img/structure/B11983669.png)



![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983715.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983741.png)
![5-[(4-Chlorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11983743.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983749.png)
